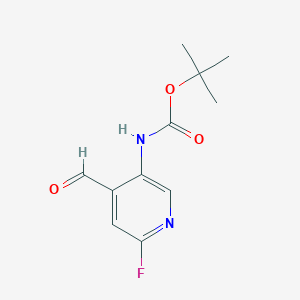

![molecular formula C19H18N2O3S2 B2564321 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2097865-97-7](/img/structure/B2564321.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

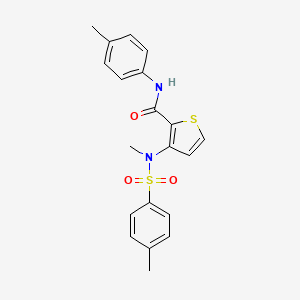

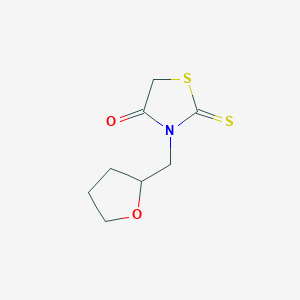

The compound appears to be a complex organic molecule featuring heterocyclic components such as furan and thiophene rings, as well as a methylsulfanyl phenyl group. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar heterocyclic systems.

Synthesis Analysis

The synthesis of related compounds involves the photooxygenation of 2-thiophenyl-substituted furans, leading to the formation of γ-hydroxybutenolides. This process is regiocontrolled and quantitative, suggesting a high degree of specificity in the reaction conditions that could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be complex, and the interactions between different rings can significantly affect the properties of the molecule. In the case of the compound N,N'-bis(9-phenyl-9-thioxanthenyl)ethylenediamine, the host molecule was able to clathrate with various five-membered ring heterocyclics, indicating a potential for specific interactions between the rings in the target compound .

Chemical Reactions Analysis

The chemical reactions involving heterocyclic compounds can be influenced by the presence of substituents on the rings. For instance, the transformation of the thiophenyl moiety into ethyl phenylsulfenate and diphenyldisulfide during the synthesis of γ-hydroxybutenolides indicates that substituents on the thiophene ring can undergo significant chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often determined by the nature of the heteroatoms and the substituents present. The host compound N,N'-bis(9-phenyl-9-thioxanthenyl)ethylenediamine showed selectivity towards sulfur-containing guests over oxygen and nitrogen-containing ones, which suggests that the sulfur atoms in the target compound may play a crucial role in its reactivity and interactions .

Wissenschaftliche Forschungsanwendungen

Photoinduced Direct Oxidative Annulation

A study demonstrates the utilization of a similar furan and thiophene-based structure for photoinduced direct oxidative annulation, leading to the synthesis of highly functionalized polyheterocyclic compounds. This process is significant for creating complex molecules without the need for transition metals and oxidants, highlighting its application in green chemistry and organic synthesis (Zhang et al., 2017).

Regiocontrolled Synthesis of γ-Hydroxybutenolides

Another research application involves the regiocontrolled synthesis of γ-hydroxybutenolides via the photooxygenation of 2-thiophenyl-substituted furans. This methodology showcases the compound's potential in synthesizing structurally defined butenolides efficiently, which are valuable in medicinal chemistry (Kotzabasaki et al., 2016).

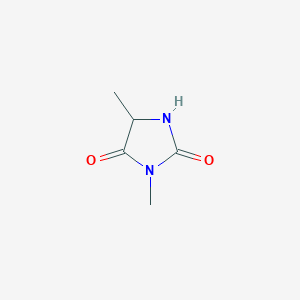

Chemoselective Protection of Heteroaromatic Aldehydes

The compound's framework is also relevant in the chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives. This approach is particularly useful for selectively protecting aldehydes in the presence of ketones, aiding in the synthesis of complex organic molecules (Carpenter & Chadwick, 1985).

Synthesis of Novel Pyridine and Naphthyridine Derivatives

Research into the synthesis of novel pyridine and naphthyridine derivatives using furan and thiophene moieties has shown potential applications in developing new pharmaceuticals and organic materials. These derivatives have been explored for their chemical properties and reactions (Abdelrazek et al., 2010).

Performance of Dye-Sensitized Solar Cells

Furan and thiophene derivatives have been applied in the development of dye-sensitized solar cells, demonstrating the impact of conjugated linkers on device performance. This research indicates the relevance of such compounds in improving solar energy conversion efficiency, contributing to advancements in renewable energy technologies (Kim et al., 2011).

Safety And Hazards

Thiophene is flammable and its vapors can form explosive mixtures with air. It’s harmful if inhaled, causes skin irritation, serious eye irritation, and may cause respiratory irritation1.

Zukünftige Richtungen

Thiophene derivatives continue to be a focus of research due to their wide range of applications in medicinal chemistry, organic semiconductors, and other areas1. Future research will likely continue to explore new synthesis methods and applications for these compounds.

Please note that this information is based on general properties of thiophene and furan, and may not fully apply to the specific compound you mentioned. For a comprehensive analysis of that specific compound, more detailed information or studies would be needed.

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-25-17-7-3-2-5-15(17)21-19(23)18(22)20-11-14(13-8-10-26-12-13)16-6-4-9-24-16/h2-10,12,14H,11H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDBHFWTQNFDEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

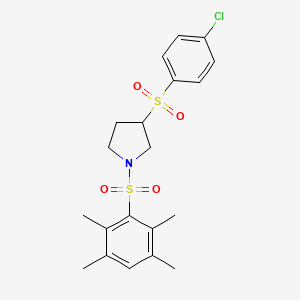

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2564241.png)

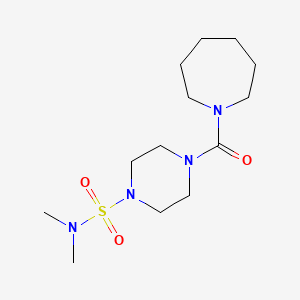

![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564254.png)

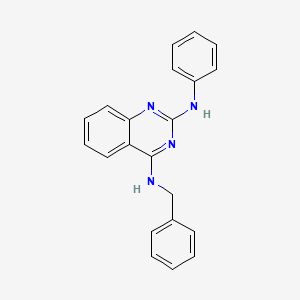

![N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2564259.png)